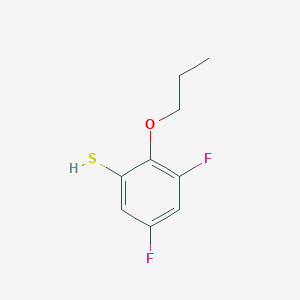

3,5-Difluoro-2-n-propoxythiophenol

Description

3,5-Difluoro-2-n-propoxythiophenol is a fluorinated thiophenol derivative characterized by a thiophenol backbone substituted with fluorine atoms at the 3 and 5 positions and an n-propoxy group at the 2 position. The fluorine substituents enhance electronegativity and metabolic stability, while the n-propoxy group contributes to solubility and steric effects.

Properties

IUPAC Name |

3,5-difluoro-2-propoxybenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2OS/c1-2-3-12-9-7(11)4-6(10)5-8(9)13/h4-5,13H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIKAMTPQPOIDBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1S)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-2-n-propoxythiophenol typically involves the introduction of fluorine atoms and the propoxy group onto a thiophenol backbone. The specific synthetic routes and reaction conditions can vary, but common methods include:

Halogenation: Introduction of fluorine atoms using reagents such as fluorine gas or other fluorinating agents.

Alkylation: Introduction of the propoxy group through reactions with propyl halides under basic conditions.

Thiolation: Formation of the thiophenol group through reactions involving sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. These methods often include:

Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Catalysis: Employing catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-2-n-propoxythiophenol can undergo various chemical reactions, including:

Oxidation: Conversion of the thiophenol group to sulfonic acids or sulfoxides using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction of the thiophenol group to thiols using reducing agents such as lithium aluminum hydride.

Substitution: Halogen substitution reactions where fluorine atoms can be replaced by other halogens or functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

Oxidation Products: Sulfonic acids, sulfoxides.

Reduction Products: Thiols.

Substitution Products: Halogenated derivatives, functionalized thiophenols.

Scientific Research Applications

3,5-Difluoro-2-n-propoxythiophenol has a range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-2-n-propoxythiophenol involves its interaction with molecular targets and pathways. The fluorine atoms and thiophenol group can influence the compound’s reactivity and binding affinity to various biological targets. The specific pathways and targets can vary depending on the application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on nucleoside analogues (e.g., 2',2'-difluorodeoxycytidine [dFdC] and ara-C) and unrelated impurities in drospirenone/ethinyl estradiol formulations.

Fluorinated Aromatic Compounds

Fluorine substitution alters electronic and steric properties. For example:

- dFdC incorporates difluorinated deoxycytidine, where fluorine enhances stability against enzymatic degradation and increases affinity for DNA polymerases (apparent Km ratios for dFdCTP vs. dCTP: 21.8–22.9 for polymerases α and ε) .

- Ara-C (1-β-D-arabinofuranosylcytosine) lacks fluorine but shares competitive inhibition of DNA synthesis, albeit with faster triphosphate degradation (t½ = 0.7 h vs. dFdCTP’s t½β >16 h) .

For 3,5-difluoro-2-n-propoxythiophenol, fluorine atoms likely increase electron-withdrawing effects, reducing nucleophilic reactivity at the thiol group compared to non-fluorinated thiophenols.

Thiophenol Derivatives

- Thiophen-2-yl impurities (e.g., compounds a–g in ) lack fluorine and n-propoxy groups but demonstrate the structural diversity of thiophenol derivatives. For example, (S)-N-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine (compound e) highlights the use of thiophenol moieties in complex drug intermediates .

- Non-fluorinated thiophenols typically exhibit higher reactivity in thiol-mediated coupling reactions but lower metabolic stability.

Hypothetical Data Table for Comparison

| Property | This compound | Ara-C | dFdC | Thiophen-2-yl Derivatives (e.g., compound a) |

|---|---|---|---|---|

| Fluorine Substitution | 3,5-positions | None | 2',2' positions | None (unless specified) |

| Key Functional Group | Thiol (-SH) | Arabinose sugar | Deoxycytidine analog | Thiophene ring |

| Metabolic Stability | High (fluorine effect) | Moderate | High | Variable |

| Biological Target | Not reported | DNA polymerase | DNA polymerase | Unspecified impurities |

| Cellular Accumulation | N/A | Low (fast degradation) | High (t½β >16h) | N/A |

Research Findings and Limitations

- DNA Polymerase Inhibition: Fluorinated nucleosides like dFdC exhibit competitive inhibition (e.g., Ki = 11.2–14.4 µM for polymerases α/ε) , but this mechanism is irrelevant to this compound, which lacks a nucleoside backbone.

- Cytotoxicity: dFdC’s cytotoxicity correlates with DNA incorporation of dFdCMP (r = 0.93) , whereas thiophenol derivatives may act via redox or alkylation pathways.

- Synthetic Challenges: The n-propoxy group in this compound may introduce steric hindrance during synthesis, similar to bulky substituents in drospirenone-related impurities .

Biological Activity

3,5-Difluoro-2-n-propoxythiophenol is a synthetic compound notable for its unique structure, which includes fluorine atoms at the 3 and 5 positions and a propoxy group at the 2 position of a thiophenol backbone. This compound has garnered attention in recent years due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

The chemical formula for this compound is C₉H₁₀F₂OS. Its IUPAC name is 3,5-difluoro-2-propoxybenzenethiol. Below is a summary table of its key properties:

| Property | Value |

|---|---|

| Molecular Weight | 196.24 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Structure | Contains thiophenol group |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances the compound's lipophilicity and may influence its binding affinity to biological receptors.

Research Findings

- Antioxidant Activity : Preliminary studies have indicated that this compound exhibits antioxidant properties, potentially protecting cells from oxidative stress.

- Antimicrobial Properties : Research has shown that this compound possesses antimicrobial activity against certain bacterial strains, indicating its potential use as an antibacterial agent.

- Anti-inflammatory Effects : Investigations into the anti-inflammatory effects of this compound have suggested that it may inhibit pro-inflammatory cytokines, thus providing a basis for therapeutic applications in inflammatory diseases.

Case Study 1: Antioxidant Activity Assessment

A study conducted by researchers aimed to evaluate the antioxidant capacity of this compound using various assays such as DPPH and ABTS radical scavenging tests. The results demonstrated that the compound exhibited significant scavenging activity compared to standard antioxidants.

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial efficacy of this compound was tested against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating promising antibacterial properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.